3-Fluoro-1-propionyloxybenzene
Overview
Description
3-Fluoro-1-propionyloxybenzene is an organic compound that belongs to the class of fluorinated aromatic compounds It consists of a benzene ring substituted with a fluoro group at the third position and a propionyloxy group at the first position
Scientific Research Applications
3-Fluoro-1-propionyloxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-propionyloxybenzene can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate ester, which is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-propionyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can produce different functionalized benzene compounds .
Mechanism of Action
The mechanism of action of 3-Fluoro-1-propionyloxybenzene involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The propionyloxy group may also play a role in modulating the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenol: Similar in structure but lacks the propionyloxy group.
3-Fluorobenzoic Acid: Contains a carboxyl group instead of a propionyloxy group.
3-Fluoroanisole: Has a methoxy group instead of a propionyloxy group.
Uniqueness
3-Fluoro-1-propionyloxybenzene is unique due to the presence of both the fluoro and propionyloxy groups, which confer distinct chemical properties.
Properties
IUPAC Name |
(3-fluorophenyl) propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-9(11)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRWAHQHYAWJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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